molecular formula C22H27N3O4 B12911980 (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide

(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide

Cat. No.: B12911980
M. Wt: 397.5 g/mol
InChI Key: SDNYKNXYMKXKSO-MIMFYIINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide is a complex organic compound that features a furan ring, an amide linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine to form the furan-2-yl acrylamide.

    Coupling with Phenylalanine Derivative: The furan-2-yl acrylamide is then coupled with a protected phenylalanine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).

    Deprotection and Coupling with 4-Methylpentanamide: The protecting group on the phenylalanine derivative is removed, and the resulting compound is coupled with 4-methylpentanamide using similar coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the furan ring.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of amide groups.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkages play crucial roles in binding to these targets, while the phenyl group can enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanoic acid
  • (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentylamine

Uniqueness

(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C22H27N3O4/c1-15(2)13-18(21(23)27)25-22(28)19(14-16-7-4-3-5-8-16)24-20(26)11-10-17-9-6-12-29-17/h3-12,15,18-19H,13-14H2,1-2H3,(H2,23,27)(H,24,26)(H,25,28)/b11-10+/t18-,19-/m0/s1

InChI Key

SDNYKNXYMKXKSO-MIMFYIINSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.